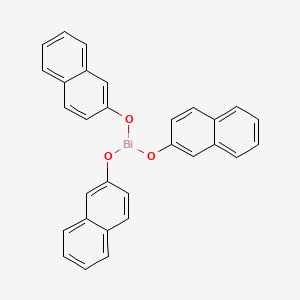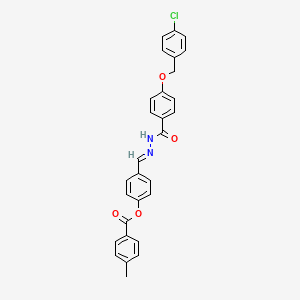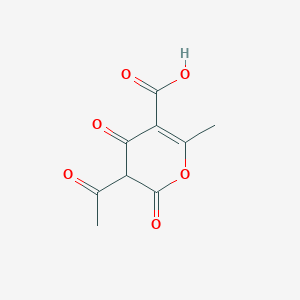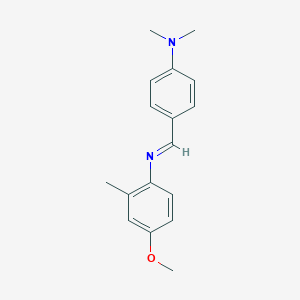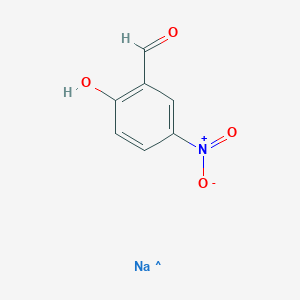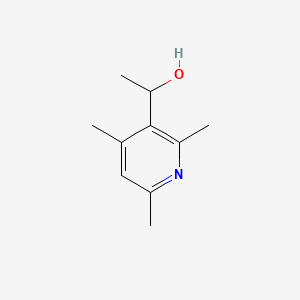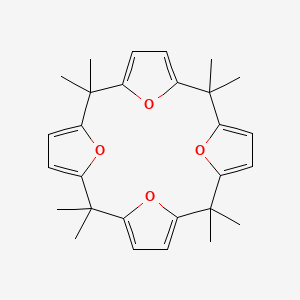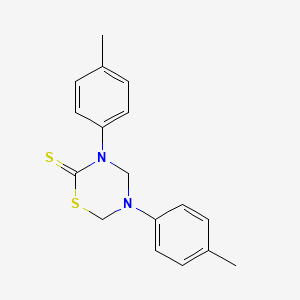
3,5-Bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE: is a chemical compound with the molecular formula C17H18N2S2 and a molecular weight of 314.474 g/mol This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE typically involves the reaction of p-tolylamine with carbon disulfide and formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazine ring .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Preliminary studies suggest that the compound may have potential as a therapeutic agent due to its biological activity. further research is needed to fully understand its pharmacological properties and potential medical applications .
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It is also explored for its potential use in the production of specialty chemicals .
Mechanism of Action
The exact mechanism of action of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of certain biological pathways, resulting in antimicrobial or antifungal activity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- 3,5-DIETHYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 3,5-DIPHENYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 3,5-DICYCLOHEXYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
Uniqueness: 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other thiadiazine derivatives, which may have different substituents and, consequently, different chemical behaviors and applications .
Properties
CAS No. |
15798-67-1 |
|---|---|
Molecular Formula |
C17H18N2S2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-13-3-7-15(8-4-13)18-11-19(17(20)21-12-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
KEOMSXFJCIKCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


